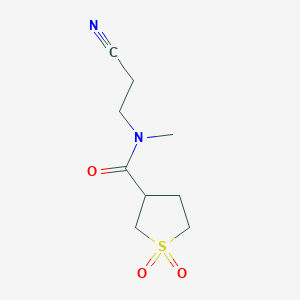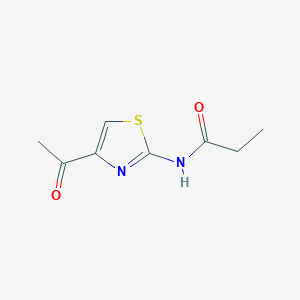![molecular formula C13H17NO5S B7567980 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid (CMPA) is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in different applications.
Mechanism of Action
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid acts as a competitive inhibitor of carbonic anhydrase and acetylcholinesterase enzymes. It also acts as a blocker of potassium and calcium ion channels. These mechanisms of action have been studied extensively in scientific research, and have shown promising results in different applications.
Biochemical and Physiological Effects:
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase enzymes, which are involved in various physiological processes. It has also been shown to block potassium and calcium ion channels, which are involved in the regulation of membrane potential and neurotransmitter release.
Advantages and Limitations for Lab Experiments
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for different enzymes and ion channels. It is also relatively easy to synthesize and has a long shelf life. However, 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid in scientific research. One direction is the study of its effects on different ion channels and enzymes, and its potential use as a therapeutic agent for different diseases. Another direction is the development of more potent and selective derivatives of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid, which could have even greater potential for scientific research and therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid could provide valuable insights into its potential use in clinical applications.
Synthesis Methods
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid can be synthesized using different methods, including the reaction of cyclopropylamine with 4-methoxybenzenesulfonyl chloride, followed by the reaction with 3-chloropropanoic acid. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylamine, followed by the reaction with 3-aminopropanoic acid.
Scientific Research Applications
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been used in various scientific research applications, including the study of the mechanism of action of different enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been used in the study of the role of different ion channels, such as potassium channels and calcium channels, in physiological processes. Additionally, 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been used in the study of the effects of different drugs on the central nervous system.
properties
IUPAC Name |
3-[cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14(10-2-3-10)9-8-13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTWPVQTGHKCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567938.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)

![N-[5-[(dimethylamino)methyl]-2-methoxyphenyl]butanamide](/img/structure/B7567943.png)
![6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-3-carboxylic acid](/img/structure/B7567948.png)


![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
